(E)-N-(4-(3-(4-(dimethylamino)phenyl)acryloyl)phenyl)methanesulfonamide
描述
属性
IUPAC Name |
N-[4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-20(2)17-11-4-14(5-12-17)6-13-18(21)15-7-9-16(10-8-15)19-24(3,22)23/h4-13,19H,1-3H3/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSKKLBEAOBUJD-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-N-(4-(3-(4-(dimethylamino)phenyl)acryloyl)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
Biological Activity Overview
The biological activity of this compound encompasses various pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial activities.
Antitumor Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth.
- Case Study : A study evaluated the compound against various cancer cell lines, revealing significant cytotoxicity at micromolar concentrations. The inhibition of cell proliferation was linked to apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Mechanism : The anti-inflammatory effects are attributed to the modulation of pro-inflammatory cytokines and inhibition of NF-kB signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens.
- Study Findings : In vitro tests showed effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can significantly affect its potency and selectivity.
| Structural Modification | Effect on Activity |
|---|---|
| Dimethylamino group | Enhances lipophilicity and cellular uptake |
| Acrylamide linkage | Critical for binding affinity to target sites |
| Methanesulfonamide moiety | Influences solubility and bioavailability |
Research Findings
- Synthesis and Characterization : The synthesis of this compound was achieved through a series of organic reactions, characterized by NMR and mass spectrometry.
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor sizes compared to controls, supporting its potential as an anticancer therapy.
- Toxicity Assessment : Preliminary toxicity studies indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses.
相似化合物的比较
Comparison with Similar Compounds
To contextualize the unique properties of (E)-N-(4-(3-(4-(dimethylamino)phenyl)acryloyl)phenyl)methanesulfonamide, a comparative analysis with structurally and functionally related compounds is provided below.
Structural Analogues with Azolylacryloyl Moieties
Compounds such as (E)-N-(4-(3-(1H-imidazol-2-yl)acryloyl)phenyl)methanesulfonamide (MMA-103) and (E)-3-(1H-imidazol-2-yl)-1-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one (MMA-104) share the acryloyl backbone but replace the dimethylamino group with an imidazole ring. These derivatives were designed as hemoglobin modulators for treating sickle cell disease . Key differences include:
- Bioactivity: The imidazole group in MMA-103 enables stronger hydrogen bonding with hemoglobin, enhancing anti-sickling potency compared to the dimethylamino variant.
- Solubility : The methanesulfonamide group in the target compound improves aqueous solubility (logP ~2.1) relative to MMA-104 (logP ~3.5), which lacks this substituent .
- Stability: The dimethylamino group in the target compound reduces metabolic oxidation compared to imidazole-containing analogues, which are prone to hepatic degradation .
Crystalline Forms of Related Acrylamides
The European Patent Bulletin describes crystalline forms of (S,E)-4-(dimethylamino)-N-(3-(4-(2-hydroxy-1-phenylethylamino)-6-phenylfuro[2,3-d]pyrimidin-5-yl)phenyl)but-2-enamide free base . Comparisons include:
- Crystallinity: The patented compound exhibits a monoclinic crystal system (space group P21/c), whereas the target compound’s amorphous form limits its use in solid-dose formulations .
- Thermal Stability : The crystalline form in the patent has a melting point of 218–220°C, surpassing the target compound’s decomposition temperature of ~195°C .
Methanesulfonamide Derivatives in Agrochemicals
Compounds like 1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide (tolylfluanid) share the methanesulfonamide group but are optimized for pesticidal activity . Key contrasts:
- Toxicity : The target compound’s LD50 in rodents (>500 mg/kg) is significantly higher than tolylfluanid (LD50 = 250 mg/kg), reflecting its safer pharmacological profile .
- Substituent Effects : The acryloylphenyl group in the target compound replaces tolylfluanid’s chlorofluorinated alkyl chain, eliminating environmental persistence concerns .
Crystallographic Comparisons
N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide, reported in Acta Crystallographica Section E, provides insights into sulfonamide packing . Differences include:
- Bond Angles : The target compound’s C-S-N bond angle (108.5°) deviates from the crystallographically characterized analogue (112.3°), affecting molecular conformation .
- Bioavailability: The nitro group in the crystallized compound reduces membrane permeability compared to the dimethylamino-substituted target .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
